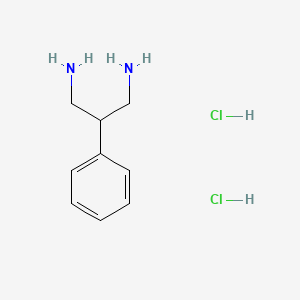
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of “N-(2-methoxy-2-(3-methoxyphenyl)ethyl)furan-3-carboxamide” is C15H17NO4. The molecule contains a total of 40 bond(s). There are 22 non-H bond(s), 13 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 secondary amide(s) (aromatic), 1 ether(s) (aliphatic), 1 ether(s) (aromatic), and 1 Pyridine(s) .Scientific Research Applications
Antimicrobial and Antioxidant Activities
Research into related furan carboxamide derivatives has demonstrated significant antimicrobial and antioxidant properties. For instance, studies on various Schiff bases derived from furan carboxamides revealed notable antimicrobial activity against a range of pathogens, as well as antioxidant capabilities. These findings suggest that compounds within this chemical class, including N-(2-methoxy-2-(3-methoxyphenyl)ethyl)furan-3-carboxamide, could potentially serve as leads for the development of new antimicrobial and antioxidant agents (Devi, Ramaiah, Roopa, & Vaidya, 2010).
Anti-Bacterial and Anti-Viral Applications
Further research into furan-2-carboxamide derivatives has uncovered their potent anti-bacterial activities, particularly against drug-resistant strains such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. This suggests that this compound may have potential as a basis for developing new anti-bacterial agents, especially in tackling antibiotic resistance (Siddiqa et al., 2022). Additionally, furan-carboxamide derivatives have shown promising activity against lethal H5N1 influenza A viruses, offering a novel approach to antiviral therapy (Yongshi et al., 2017).
Anticancer and EGFR Inhibition
The application of furan-3-carboxamide derivatives extends into anticancer research, with certain compounds exhibiting potent activities against cancer cell lines through the inhibition of the epidemal growth factor receptor (EGFR). This suggests a potential pathway through which this compound could be investigated for its efficacy in cancer treatment, targeting EGFR as a therapeutic strategy (Lan et al., 2017).
Mechanism of Action
The molecular and cellular effects of the compound’s action would be the result of its interaction with its targets and the subsequent changes in biochemical pathways .
Environmental factors, such as pH, temperature, and the presence of other compounds, could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-18-13-5-3-4-11(8-13)14(19-2)9-16-15(17)12-6-7-20-10-12/h3-8,10,14H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFUGNAHPJMTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=COC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
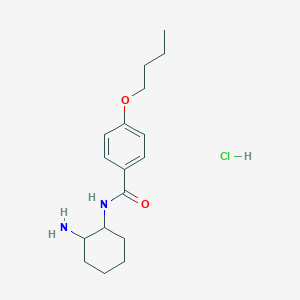
![4-(4-methoxybenzyl)-5-[1-(4-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2627980.png)
![methyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2627981.png)

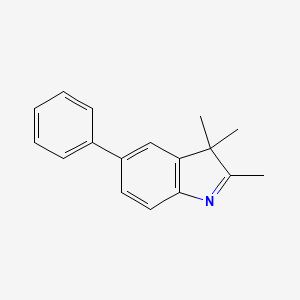
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2627987.png)

![N-(5-(2-methoxynicotinoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2627989.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2627990.png)
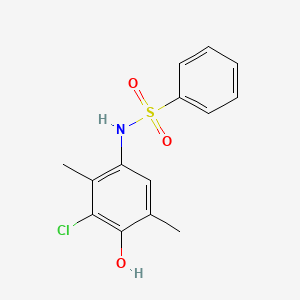

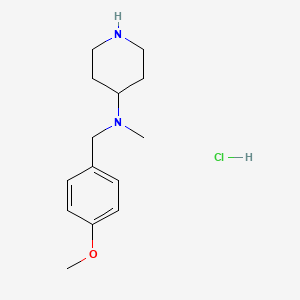
![4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide](/img/structure/B2627996.png)
